REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[O:8][C:7]([CH3:13])([CH3:12])[CH2:6][C:5]2=[O:14].C(=O)([O-])[O-].[K+].[K+].[CH2:21](Br)[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1>C(C(CC)=O)C>[CH2:21]([O:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[O:8][C:7]([CH3:12])([CH3:13])[CH2:6][C:5]2=[O:14])[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
25.2 g
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Type
|
reactant
|
Smiles
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OC=1C=C2C(CC(OC2=CC1)(C)C)=O
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
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C(C)C(=O)CC
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Name
|
|
Quantity
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18 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
15.7 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Br
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
with stirring at RT
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
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stirred at 75° C. for 30 min
|
Duration
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30 min
|
Type
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TEMPERATURE
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Details
|
After cooling to 60° C.
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated in vac
|
Type
|
ADDITION
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Details
|
the residue was treated with water
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Type
|
FILTRATION
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Details
|
the solid was filtered off with suction, 37 g, m.p. 105-107° C.
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=C2C(CC(OC2=CC1)(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |